![molecular formula C19H23N3O2 B2712444 (2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one CAS No. 478039-31-5](/img/structure/B2712444.png)
(2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a propenone backbone with dimethylamino and pyridinylamino substituents, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone, 2-bromopyridine, and dimethylamine.
Formation of Intermediate: The first step involves the reaction of 4-hydroxyacetophenone with 2-bromopyridine in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Substitution Reaction: The intermediate compound undergoes a substitution reaction with dimethylamine to introduce the dimethylamino group.
Final Step: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
(2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
(2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one: shares structural similarities with other propenone derivatives, such as chalcones and flavonoids.
Chalcones: Known for their diverse biological activities, including anti-inflammatory and antioxidant properties.
Flavonoids: Widely studied for their health benefits and presence in various plants.
Uniqueness:
- The presence of both dimethylamino and pyridinylamino groups in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-21(2)13-11-18(23)16-7-9-17(10-8-16)24-15-14-22(3)19-6-4-5-12-20-19/h4-13H,14-15H2,1-3H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULYIBTXNBZBRX-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OCCN(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCCN(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
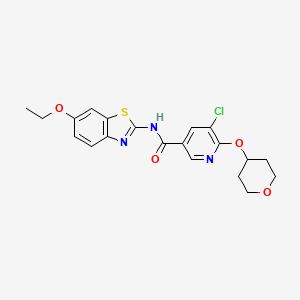
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide](/img/structure/B2712363.png)
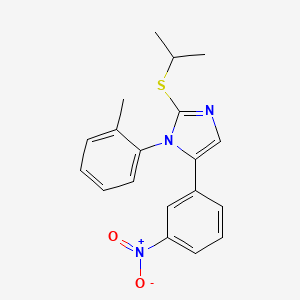
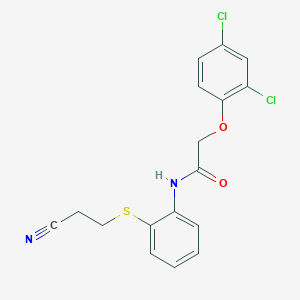
![4-tert-butyl-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2712371.png)
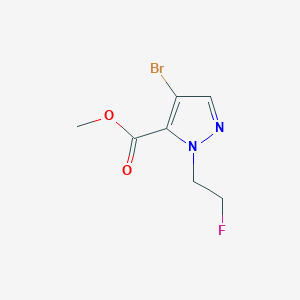
![3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2712373.png)

![1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2712375.png)
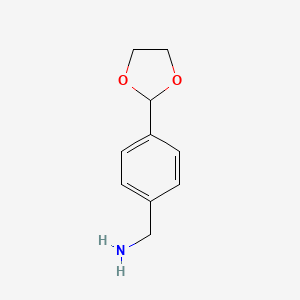


![(3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B2712382.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2712383.png)
